molecular formula C9H4F6O3 B14867860 2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid

2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid

Cat. No.: B14867860
M. Wt: 274.12 g/mol
InChI Key: BCZZMBWNMLUVOH-UHFFFAOYSA-N
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Description

2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5F3O3. It is a derivative of benzoic acid, characterized by the presence of two trifluoromethyl groups and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the successful incorporation of the trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, and various substituted benzoic acid derivatives .

Scientific Research Applications

2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid
  • 2,4-DI(trifluoromethyl)benzoic acid
  • 2-(trifluoromethyl)benzoic acid

Uniqueness

2-Hydroxy-4,6-DI(trifluoromethyl)benzoic acid is unique due to the presence of two trifluoromethyl groups, which significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H4F6O3

Molecular Weight

274.12 g/mol

IUPAC Name

2-hydroxy-4,6-bis(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H4F6O3/c10-8(11,12)3-1-4(9(13,14)15)6(7(17)18)5(16)2-3/h1-2,16H,(H,17,18)

InChI Key

BCZZMBWNMLUVOH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C(=O)O)O)C(F)(F)F

Origin of Product

United States

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